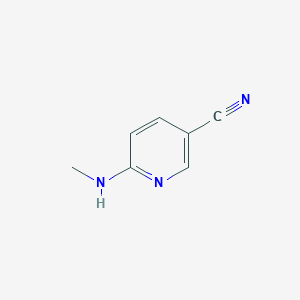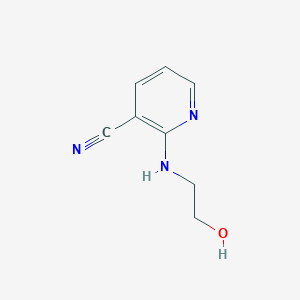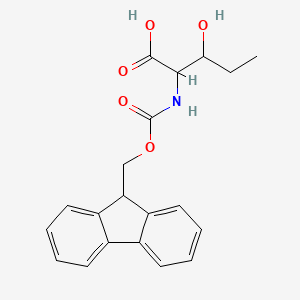
Fmoc-2-amino-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-amino-3-hydroxypentanoic acid: is a derivative of amino acids, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions . The molecular formula of this compound is C20H21NO5, and it has a molecular weight of 355.39 g/mol .
Mechanism of Action
Target of Action
Fmoc-2-amino-3-hydroxypentanoic acid is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with the amine group of amino acids. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway. Specifically, it is involved in the solid-phase peptide synthesis (SPPS) process . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis. This allows for the successful synthesis of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the environment can influence the stability of the Fmoc group. Additionally, temperature can affect the rate of the reaction in which the Fmoc group is introduced or removed .
Biochemical Analysis
Biochemical Properties
Fmoc-2-amino-3-hydroxypentanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain assembly . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is typically removed by treatment with a base, such as piperidine, which allows the amino group to participate in peptide bond formation .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis. By protecting the amino group, this compound ensures the correct assembly of peptide chains, which is essential for the proper function of proteins within cells . The presence of the Fmoc group can also affect cell signaling pathways and gene expression by modulating the availability of free amino groups for post-translational modifications . Additionally, this compound can impact cellular metabolism by influencing the synthesis and degradation of peptides and proteins .
Molecular Mechanism
The mechanism of action of this compound involves the protection of the amino group through the formation of a carbamate linkage with the Fmoc group . This protective group is stable under acidic conditions but can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . The Fmoc group also facilitates the purification and analysis of peptides by providing a chromophore that can be detected using UV spectroscopy . This property is particularly useful in solid-phase peptide synthesis, where the progress of the reaction can be monitored by measuring the release of the Fmoc group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Fmoc group is generally stable at room temperature but can degrade under prolonged exposure to light and moisture . Over time, the protective group may be removed, leading to the exposure of the amino group and potential side reactions . Long-term studies have shown that the stability of this compound is crucial for maintaining the integrity of peptide synthesis reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, this compound can cause adverse effects, such as disruptions in protein synthesis and cellular metabolism . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways related to protein synthesis and degradation. This compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and breakdown of peptide bonds . The presence of the Fmoc group can also influence metabolic flux by modulating the availability of free amino groups for enzymatic reactions . Additionally, this compound can affect metabolite levels by altering the synthesis and degradation rates of peptides and proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins and enzymes, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals on its peptide chain . Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the activity and function of this compound within different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-3-hydroxypentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product . Microwave-assisted solid-phase peptide synthesis is also employed to reduce reaction times and improve the quality of the peptides produced .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-amino-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol .
Scientific Research Applications
Fmoc-2-amino-3-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Fmoc-2-amino-3-hydroxypentanoic acid is unique due to its specific structure, which includes a hydroxyl group on the pentanoic acid chain. This structural feature allows for unique reactivity and applications in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJOSVYDOHRGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

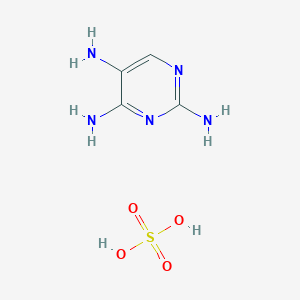
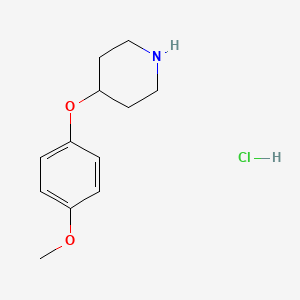


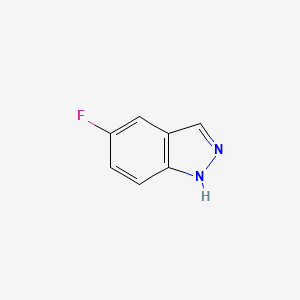

![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)
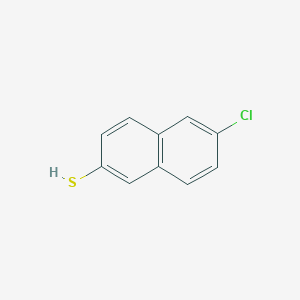
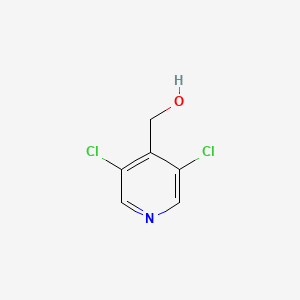
![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)
